2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features an indole ring, a common structural motif in many biologically active molecules, and a sulfonyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride typically involves the following steps:
Indole Derivative Synthesis: The starting material is often an indole derivative, which can be synthesized through various methods such as the Fischer indole synthesis or the Biltz synthesis.
Sulfonylation Reaction: The indole derivative undergoes sulfonylation, where a sulfonyl chloride (e.g., benzenesulfonyl chloride) is reacted with the indole in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
Amination Reaction: The resulting sulfonylated indole is then subjected to an amination reaction, where an amine (e.g., ethan-1-amine) is introduced to form the final product.
Acidification: The final step involves acidification, typically using hydrochloric acid, to obtain the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives or other oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or hydroxylamines.
Substitution: Substitution reactions can occur at the indole or sulfonyl groups, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfones, and sulfinic acids.
Reduction Products: Amines, hydroxylamines, and other reduced derivatives.
Substitution Products: Functionalized indoles and sulfonyl derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-indole-1-sulfonyl)ethan-1-amine hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include other indole derivatives and sulfonyl-containing molecules, such as:
Indole-3-carboxaldehyde
Indole-3-sulfonyl chloride
2-(Indol-3-yl)ethanamine
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Properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylsulfonyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c11-6-8-15(13,14)12-7-5-9-3-1-2-4-10(9)12;/h1-4H,5-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLYVTCCJWLSMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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